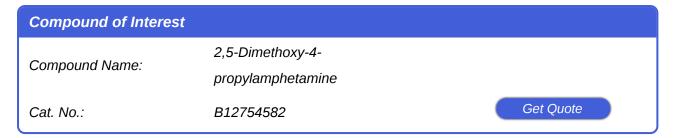


A Comparative Pharmacological Guide to the DOx Series of Psychedelic Compounds

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For Researchers, Scientists, and Drug Development Professionals

The 4-substituted-2,5-dimethoxyamphetamines (DOx) are a class of psychedelic compounds known for their potent and long-lasting effects. This guide provides a comparative analysis of the pharmacology of four key members of this series: DOB (2,5-dimethoxy-4-bromoamphetamine), DOC (2,5-dimethoxy-4-chloroamphetamine), DOI (2,5-dimethoxy-4-iodoamphetamine), and DOM (2,5-dimethoxy-4-methylamphetamine). The information presented herein is intended to serve as a valuable resource for researchers investigating the structure-activity relationships, therapeutic potential, and neurobiological mechanisms of these compounds.

Introduction

The DOx series of compounds are structurally related to mescaline and act primarily as agonists at serotonin 5-HT2 receptors, particularly the 5-HT2A, 5-HT2B, and 5-HT2C subtypes. [1][2][3] Their psychedelic effects are predominantly attributed to their action at the 5-HT2A receptor.[2] Variations in the substituent at the 4-position of the phenyl ring significantly influence the pharmacological profile of these compounds, including their binding affinity, functional potency, and in vivo effects. This guide summarizes key experimental data to facilitate a direct comparison of these four analogues.

Data Presentation



Table 1: Comparative Binding Affinities (Ki, nM) of DOx

Compounds at Human 5-HT2 Receptors

Compound	5-HT2A	5-HT2B	5-HT2C
DOB	0.40	24.5 - 35.0	1.0
DOC	Data not available	Data not available	Data not available
DOI	Data not available	Data not available	Data not available
DOM	Data not available	Data not available	Data not available

Note: Ki values represent the concentration of the drug that inhibits 50% of radioligand binding; lower values indicate higher affinity. Data for DOB is from Nelson et al. (1999).[4] Comprehensive and directly comparable Ki values for DOC, DOI, and DOM at all three receptor subtypes from a single study are not readily available in the reviewed literature.

Table 2: Comparative Functional Potencies (EC50, nM)

of DOx Compounds at Human 5-HT2 Receptors

Compound	5-HT2A	5-HT2B	5-HT2C
DOB	1.8	1.3	2.0
DOC	Data not available	Data not available	Data not available
DOI	0.7	0.4	1.3
DOM	Data not available	Data not available	Data not available

Note: EC50 values represent the concentration of the drug that produces 50% of its maximal effect; lower values indicate higher potency. Data is derived from pEC50 values reported by Porter et al. (1999). Comprehensive and directly comparable EC50 values for DOC and DOM at all three receptor subtypes from a single study are not readily available in the reviewed literature.

Table 3: Comparative In Vivo Effects of DOx Compounds



Compound	Primary In Vivo Effect	Duration of Action
DOB	Hallucinogenic	18 - 30 hours
DOC	Hallucinogenic	12 - 24 hours[1][2]
DOI	Hallucinogenic, potent anti- inflammatory effects	16 - 30 hours[3]
DOM	Hallucinogenic, stimulant and antidepressant-like effects at low doses	Up to a few days at high doses

Note: The primary in vivo effect for all listed compounds is hallucinogenesis, mediated by 5-HT2A receptor agonism. The head-twitch response in rodents is a common behavioral proxy for these effects.[5][6][7][8] The duration of action can vary significantly depending on the dose.

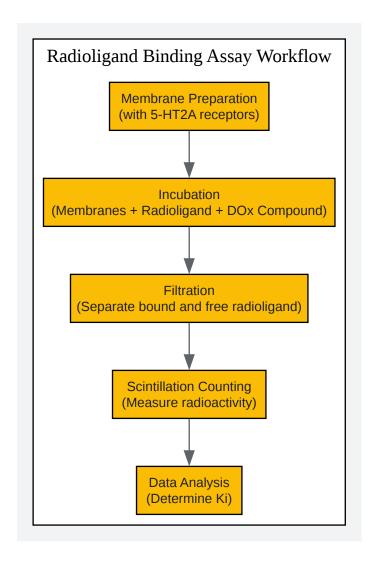
Mandatory Visualization



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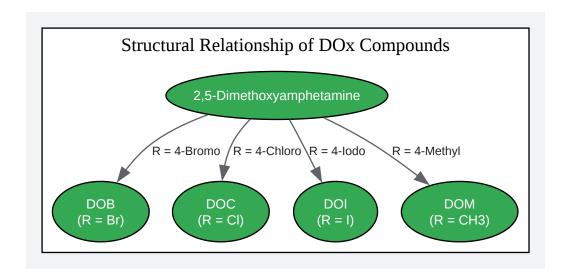
Caption: Signaling pathway of DOx compounds at the 5-HT2A receptor.





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Caption: Experimental workflow for a radioligand binding assay.





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Caption: Chemical structure relationship within the DOx series.

Experimental Protocols Radioligand Binding Assay (Competitive Inhibition)

This protocol is a generalized procedure for determining the binding affinity (Ki) of DOx compounds for 5-HT2 receptors.

- 1. Membrane Preparation:
- Tissues or cells expressing the target 5-HT2 receptor subtype are homogenized in ice-cold lysis buffer.
- The homogenate is centrifuged to pellet the cell membranes.
- The membrane pellet is washed and resuspended in an appropriate assay buffer.
- Protein concentration is determined using a standard method (e.g., BCA assay).
- 2. Assay Procedure:
- The assay is typically performed in a 96-well plate format.
- To each well, add the membrane preparation, a known concentration of a suitable radioligand (e.g., [3H]ketanserin for 5-HT2A), and varying concentrations of the unlabeled DOx compound.
- Non-specific binding is determined in the presence of a high concentration of a known nonradioactive ligand.
- The plate is incubated to allow binding to reach equilibrium.
- 3. Filtration and Counting:
- The reaction is terminated by rapid filtration through a glass fiber filter plate, which traps the receptor-bound radioligand.



- The filters are washed with ice-cold buffer to remove unbound radioligand.
- After drying, a scintillation cocktail is added to each well, and the radioactivity is quantified using a scintillation counter.
- 4. Data Analysis:
- The specific binding is calculated by subtracting non-specific binding from total binding.
- The concentration of the DOx compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
- The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Functional Assay: Inositol Phosphate (IP) Accumulation

This protocol measures the functional potency (EC50) of DOx compounds by quantifying the accumulation of inositol phosphates, a downstream signaling product of 5-HT2 receptor activation.

- 1. Cell Culture and Labeling:
- Cells stably expressing the target 5-HT2 receptor subtype are cultured in appropriate media.
- The cells are incubated with [3H]myo-inositol to label the cellular phosphoinositide pools.
- 2. Compound Stimulation:
- The labeled cells are washed and then stimulated with varying concentrations of the DOx compound in the presence of LiCl (to inhibit inositol monophosphatase).
- 3. IP Extraction and Measurement:
- The stimulation is terminated, and the cells are lysed.
- Inositol phosphates are separated from free inositol using anion-exchange chromatography.
- The amount of [3H]-labeled inositol phosphates is quantified by scintillation counting.



4. Data Analysis:

- The amount of IP accumulation is plotted against the concentration of the DOx compound.
- The EC50 value, the concentration that produces 50% of the maximal response, is determined using non-linear regression.

Functional Assay: Calcium Flux

This assay measures the increase in intracellular calcium concentration following 5-HT2 receptor activation.

- 1. Cell Culture and Dye Loading:
- Cells expressing the target 5-HT2 receptor are seeded in a microplate.
- The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- 2. Compound Addition and Signal Detection:
- The plate is placed in a fluorescence plate reader.
- Varying concentrations of the DOx compound are added to the wells.
- The fluorescence intensity is measured over time to detect changes in intracellular calcium levels.
- 3. Data Analysis:
- The peak fluorescence response is plotted against the concentration of the DOx compound.
- The EC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Conclusion

The DOx series of compounds exhibit distinct pharmacological profiles primarily driven by the nature of the substituent at the 4-position of the phenyl ring. While all are potent 5-HT2A receptor agonists, there are notable differences in their binding affinities, functional potencies, and in vivo effects. This guide provides a foundational comparison of DOB, DOC, DOI, and



DOM, highlighting the need for further research to fully elucidate the comparative pharmacology of DOC and to obtain more comprehensive, directly comparable in vivo data for the entire series. The provided experimental protocols offer a starting point for researchers aiming to conduct such comparative studies.

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